molecular formula C15H14FN3 B8584798 3-(2-Fluoropyridin-4-yl)-2-propylpyrazolo[1,5-a]pyridine CAS No. 681261-86-9

3-(2-Fluoropyridin-4-yl)-2-propylpyrazolo[1,5-a]pyridine

Cat. No. B8584798
Key on ui cas rn: 681261-86-9
M. Wt: 255.29 g/mol
InChI Key: ZDNZBUUTMGVIJK-UHFFFAOYSA-N
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Patent
US07153863B2

Procedure details

To a cold (0° C.) solution of 2-fluoro-4-pent-1-ynylpyridine (650 mg, 3.98 mmol) in acetonitrile (15 mL) was added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.89 mL, 5.97 mmol) and 1-aminopyridinium iodide (974 mg, 4.38 mmol). The resultant dark solution was allowed to warm to room temperature and stirred vigorously. An additional equivalent of 1,8-diazabicyclo[5.4.0]undec-7-ene and 1-aminopyridinium iodide were added after 18 and again after 36 hours. Water was added and the mixture concentrated in vacuo. The residue was partitioned between water and ether. The organic layer was washed with brine. The aqueous layer was extracted with ether and the combined organics were dried over magnesium sulfate. Filtration and concentration followed flash chromatography on silica gel (4:1 to 3:1 hexane-ethyl acetate) provided 3-(2-fluoropyridin-4-yl)-2-propylpyrazolo[1,5-a]pyridine (765 mg, 75%) as an off-white solid. 1H NMR (CDCl3) δ 8.48 (d, 1H), 8.30 (d, 1H), 7.64 (d, 1H), 7.32–7.23 (m, 2H), 7.04 (s, 1H), 6.86 (t, 1H), 2.95 (t, 2H), 1.82 (m, 2H), 1.03 (t, 3H); 19F NMR (CDCl3) δ −68.48; MS m/z 256 (M+1).
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
0.89 mL
Type
reactant
Reaction Step One
Quantity
974 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([C:8]#[C:9][CH2:10][CH2:11][CH3:12])[CH:5]=[CH:4][N:3]=1.N12CCCN=C1CCCCC2.[I-].[NH2:25][N+:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1.O>C(#N)C>[F:1][C:2]1[CH:7]=[C:6]([C:8]2[C:9]([CH2:10][CH2:11][CH3:12])=[N:25][N:26]3[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=23)[CH:5]=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
650 mg
Type
reactant
Smiles
FC1=NC=CC(=C1)C#CCCC
Name
Quantity
0.89 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
974 mg
Type
reactant
Smiles
[I-].N[N+]1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].N[N+]1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water and ether
WASH
Type
WASH
Details
The organic layer was washed with brine
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and concentration

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
FC1=NC=CC(=C1)C=1C(=NN2C1C=CC=C2)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 765 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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